

Ethyl 4-bromoacetoacetate CAS number and physical properties

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Compound of Interest

Compound Name: Ethyl 4-bromoacetoacetate

Cat. No.: B077491

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An In-Depth Technical Guide to **Ethyl 4-bromoacetoacetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromoacetoacetate, with the CAS Number 13176-46-0, is a valuable reagent and intermediate in the field of organic synthesis.^{[1][2][3]} Its bifunctional nature, possessing both a bromine atom and an ester functional group, makes it a versatile building block for constructing more complex molecules.^[1] This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the synthesis of pharmaceutical compounds.

Chemical and Physical Properties

Ethyl 4-bromoacetoacetate is a compound whose physical state at room temperature can be described as a colorless to yellow liquid or a white crystalline powder, which may be attributed to its melting point being close to ambient temperatures.^[1] Quantitative data regarding its properties are summarized in the table below for clarity and ease of comparison.

Property	Value	Source(s)
CAS Number	13176-46-0	[1][2][3]
Molecular Formula	C ₆ H ₉ BrO ₃	[1][2][3]
Molecular Weight	209.04 g/mol	[1][2][3]
IUPAC Name	ethyl 4-bromo-3-oxobutanoate	[3]
Synonyms	4-Bromo-3-oxobutyric acid ethyl ester, 4- Bromoacetoacetic acid ethyl ester	[1]
Appearance	White crystalline powder, Colorless to yellow liquid	[1]
Boiling Point	231.6 °C (at 760 mmHg) 115- 116 °C (at 15 mmHg) 70-71 °C (at 1 mmHg)	[1][4][5]
Melting Point	~15-20 °C	
Density	1.511 g/cm ³ (at 28°C) 1.528 g/cm ³ (at 18°C)	[1][2][4]
Flash Point	93.9 °C	[1]
Refractive Index	1.5281 (estimate)	[1]
Vapor Pressure	0.0616 mmHg at 25°C	[1]
Solubility	Soluble in organic solvents such as ethanol and ether.	
Storage	Store at 2-8°C, protected from light in a well-closed container.	[2]

Experimental Protocols

Synthesis of Ethyl 4-bromoacetoacetate

A common and effective method for the synthesis of **ethyl 4-bromoacetoacetate** involves the bromination of ethyl acetoacetate. The following protocol is based on established procedures.

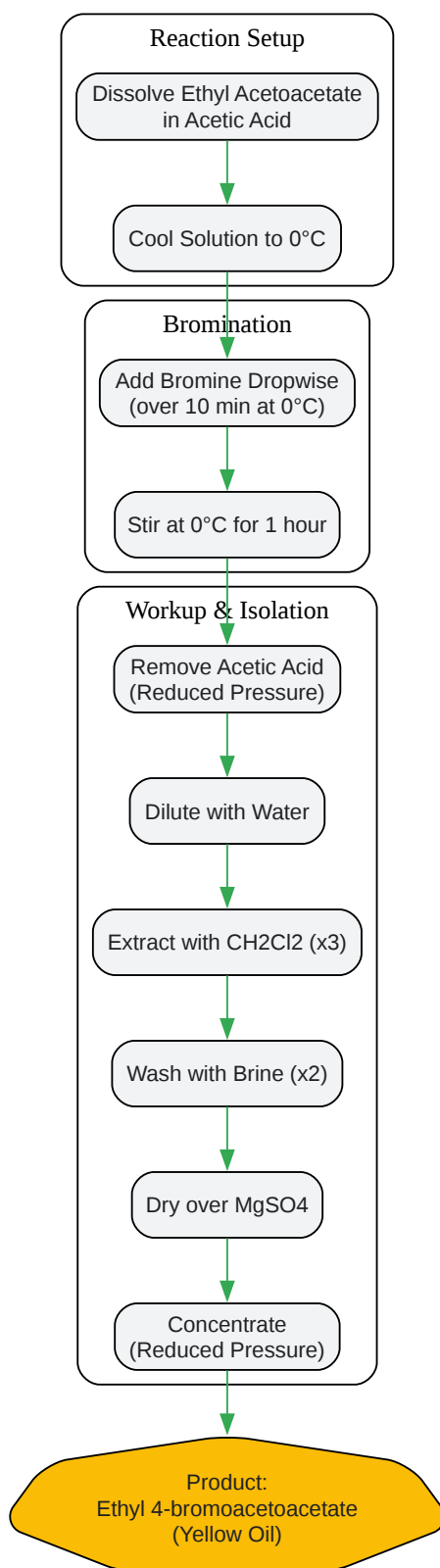
Materials:

- Ethyl acetoacetate (10.0 g, 76.9 mmol)
- Bromine (12.3 g, 76.9 mmol)
- Acetic acid (30 mL)
- Dichloromethane (CH_2Cl_2)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4)
- Water

Procedure:

- A solution of Ethyl acetoacetate (10.0 g, 76.9 mmol, 1.0 eq) in acetic acid (30 mL) is prepared in a suitable reaction vessel.
- The solution is cooled to 0 °C using an ice bath.
- Bromine (12.3 g, 76.9 mmol, 1.0 eq) is added dropwise to the stirred solution over a period of 10 minutes, maintaining the temperature at 0 °C.
- The reaction mixture is stirred at 0 °C for an additional hour.
- The solvent (acetic acid) is removed under reduced pressure.
- The resulting residue is diluted with water (50 mL).
- The aqueous mixture is extracted three times with dichloromethane (50 mL each).
- The combined organic layers are washed twice with brine (60 mL each).

- The organic layer is dried over anhydrous magnesium sulfate (MgSO_4).
- The solvent is removed by concentration under reduced pressure to yield ethyl 4-bromo-3-oxobutanoate as a yellow oil (Expected yield: ~14.3 g, 85%).[\[4\]](#)



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Caption: Experimental workflow for the synthesis of **Ethyl 4-bromoacetoacetate**.

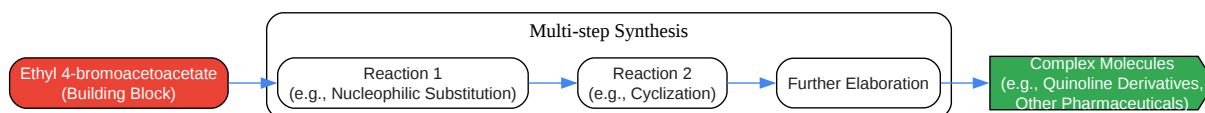
Applications in Organic Synthesis

Ethyl 4-bromoacetoacetate serves as a key intermediate in various organic reactions due to its reactive sites. It is widely employed in research and industrial settings for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Key reactions involving this compound include:

- **Nucleophilic Substitution:** The bromine atom is a good leaving group, allowing for substitution reactions to introduce the acetoacetate moiety into other molecules.[1][2]
- **Aldol Condensation:** The active methylene group can participate in aldol-type reactions.[1]
- **Michael Addition:** It can act as a Michael donor in conjugate addition reactions.[1]

A significant application is its use in the synthesis of quinoline derivatives, which are important scaffolds in many biologically active compounds.[2] The compound provides a carbon backbone that can be elaborated and cyclized to form the quinoline ring system.



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Caption: Logical relationship of **Ethyl 4-bromoacetoacetate** as a synthetic precursor.

Safety Information

Ethyl 4-bromoacetoacetate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is considered harmful if swallowed and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Hazard Statements:

- H302: Harmful if swallowed[5]
- H314: Causes severe skin burns and eye damage
- H315: Causes skin irritation[5]
- H319: Causes serious eye irritation[5]
- H335: May cause respiratory irritation[5]

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